molecular formula C8H11N3 B1466188 5,6,7,8-Tetrahydroquinazolin-5-amine CAS No. 927803-65-4

5,6,7,8-Tetrahydroquinazolin-5-amine

Cat. No.: B1466188
CAS No.: 927803-65-4
M. Wt: 149.19 g/mol
InChI Key: OLEKZIFNAAPGCI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinazolin-5-amine is a partially saturated quinazoline derivative characterized by a bicyclic structure with a six-membered benzene ring fused to a six-membered dihydro-pyrimidine ring. The amine group at position 5 confers nucleophilic reactivity and hydrogen-bonding capabilities, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

CAS No.

927803-65-4

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinazolin-5-amine

InChI

InChI=1S/C8H11N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h4-5,7H,1-3,9H2

InChI Key

OLEKZIFNAAPGCI-UHFFFAOYSA-N

SMILES

C1CC(C2=CN=CN=C2C1)N

Canonical SMILES

C1CC(C2=CN=CN=C2C1)N

Origin of Product

United States

Preparation Methods

Cyclocondensation Using α-Aminoamidines and Diarylidene Cyclohexanones

Method Overview:

  • This method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones (diarylidene cyclohexanones) under mild conditions.
  • The reaction typically proceeds in pyridine at 100 °C for 24 hours.
  • It yields 5,6,7,8-tetrahydroquinazoline derivatives with protecting groups at the C2 position, which can be subsequently removed to yield the free amine.

Key Features:

  • The reaction is characterized by excellent yields (47–80%) and easy workup.
  • Protecting groups such as tert-butyl carbamates can be cleaved under acidic conditions (e.g., HCl in methanol at 40 °C for 24 hours) to expose the terminal free amino group.
  • This method represents an advance over traditional cyclocondensation methods, which often use guanidine derivatives with aldehydes or ketones but provide lower yields and more complex workups.

Reaction Scheme Summary:

Reactants Conditions Product Yield (%) Notes
α-Aminoamidines + Diarylidene cyclohexanones Pyridine, 100 °C, 24 h 47–80 Protected 5,6,7,8-tetrahydroquinazoline derivatives
Boc-protected derivatives + HCl in MeOH 40 °C, 24 h Good yield Deprotection to free amine

Reference: Detailed in a 2022 study demonstrating the use of α-aminoamidines for synthesizing novel tetrahydroquinazoline derivatives with high efficiency and mild conditions.

Multicomponent One-Pot Cyclocondensation Reactions

Method Overview:

  • A one-pot multicomponent reaction (MCR) involving substituted hetaryl carboxaldehydes, cyclic ketones, and guanidine carbonate.
  • This approach allows the synthesis of substituted 5,6,7,8-tetrahydroquinazolin-2-amine derivatives in a single step.
  • The reaction typically proceeds under reflux conditions with minimal reaction time.

Key Features:

  • The one-pot MCR method is more efficient than conventional multistep syntheses.
  • It reduces the number of purification steps and overall reaction time.
  • The method is versatile, allowing various substitutions on the quinazoline ring.

Typical Reaction Conditions and Yields:

Reactants Conditions Product Type Notes
Hetaryl carboxaldehydes + cyclic ketones + guanidine carbonate Reflux, one-pot MCR Substituted 5,6,7,8-tetrahydroquinazolin-2-amines Efficient synthesis with structural diversity

Reference: This approach was reported in 2018, highlighting the advantages of one-pot MCR for rapid synthesis of tetrahydroquinazoline derivatives.

Stepwise Synthesis via 2-Aminoacetophenone Derivatives and Isocyanatoacetates

Method Overview:

  • A multi-step process starting from 2-aminoacetophenone derivatives reacted with alkyl isocyanatoacetates in toluene under reflux.
  • The intermediate product is then hydrogenated using palladium on charcoal catalyst in ethanol.
  • Subsequent chlorination with phosphorus oxychloride and acid treatment yields tetrahydroquinazoline derivatives.

Key Features:

  • This method allows the preparation of optionally substituted tetrahydroquinazolin-2-ones, which can be further transformed.
  • The process involves classical organic synthesis steps: condensation, hydrogenation, chlorination, and acid treatment.
  • Yields are moderate to good, with purification typically by crystallization.

Reaction Steps and Yields:

Step Conditions Yield (%) Notes
2-Aminoacetophenone + alkyl isocyanatoacetate Toluene, reflux, water removal Not specified Formation of intermediate compound
Hydrogenation Pd/C catalyst, 95% ethanol, H2 atmosphere Not specified Reduction of intermediate
Chlorination Phosphorus oxychloride, 70–115 °C, 1–2 h Not specified Formation of chloro derivative
Acid treatment HCl gas saturation, gentle boiling 70 Final product crystallized from acetonitrile

Reference: Described in a patent detailing the preparation of tetrahydroimidazoquinazolinones, applicable to related tetrahydroquinazoline derivatives.

Comparative Summary Table of Preparation Methods

Method Key Reactants Conditions Yield Range (%) Advantages Limitations
α-Aminoamidines + Diarylidene cyclohexanones α-Aminoamidines, diarylidene cyclohexanones Pyridine, 100 °C, 24 h 47–80 Mild conditions, high yield, easy workup Requires protected intermediates
One-pot Multicomponent Reaction Hetaryl carboxaldehydes, cyclic ketones, guanidine carbonate Reflux, one-pot Not specified Rapid, fewer steps, diverse products Limited data on yields
Stepwise Synthesis from 2-Aminoacetophenone 2-Aminoacetophenone, alkyl isocyanatoacetate, Pd/C, POCl3 Reflux, hydrogenation, chlorination ~70 (final step) Well-established classical method Multi-step, more time-consuming

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinazolin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones and quinazolinamines, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinazolin-5-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, it may interact with bacterial cell walls, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

The structural and functional properties of 5,6,7,8-tetrahydroquinazolin-5-amine are critically influenced by substituent positioning, ring saturation, and heteroatom inclusion. Below is a detailed comparison with key analogues:

Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Formula Key Properties References
5,6,7,8-Tetrahydroquinazolin-5-amine Amine at position 5 C₈H₁₁N₃ Nucleophilic amine site; potential for hydrogen bonding and π-π interactions.
5,6,7,8-Tetrahydroquinazolin-2-amine Amine at position 2 C₈H₁₁N₃ Surfactant properties due to amphiphilic structure; used in emulsification.
2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine Methyl at position 2, amine at position 5 C₉H₁₃N₃ Increased lipophilicity; altered electronic environment for reactivity.
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine Piperazine at position 2, amine at position 6 C₁₃H₂₀N₆ Enhanced solubility in polar solvents; conformational flexibility.
N,2-Dimethyl-N-(4-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-amine Methyl and aryl groups at positions 2 and 4 C₁₆H₁₉N₃ High lipophilicity; potential pharmacokinetic modulation.
5,6,7,8-Tetrahydroquinazolin-2(1H)-one Ketone at position 2 C₈H₁₀N₂O Reactive carbonyl group; used in hydrogen-bonding applications.
5,6,7,8-Tetrahydro-4H-thiazolo[5,4-d]azepin-2-amine Thiazole ring fused to azepine C₇H₁₀N₄S Heterocyclic pharmacophore; potential biological activity.

Key Comparative Insights

Positional Isomerism
  • Amine Position : Moving the amine from position 5 (target compound) to position 2 () shifts functionality. The 2-amine derivative acts as a surfactant, while the 5-amine may favor nucleophilic reactions .
  • Substituent Effects : Methyl groups (e.g., 2-methyl in ) increase lipophilicity, whereas piperazine () enhances polar interactions .
Ring Modifications
  • Saturation and Fusion: Compared to isoquinoline derivatives (e.g., 5,6,7,8-tetrahydroisoquinolin-5-amine in ), tetrahydroquinazolines exhibit distinct π-π stacking due to the pyrimidine ring.

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